3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone
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Overview
Description
3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is an organic compound with the molecular formula C17H17BrO3S. It is a solid at room temperature and has a molecular weight of 381.29 g/mol . This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group connected through a propanone backbone with a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 3,4-dimethoxypropiophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with different nucleophiles
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with molecular targets through its functional groups. The bromophenyl and dimethoxyphenyl groups can participate in various binding interactions with proteins and enzymes, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone is unique due to the presence of both bromophenyl and dimethoxyphenyl groups, which provide distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(3,4-dimethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3S/c1-20-16-8-3-12(11-17(16)21-2)15(19)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDHSPBCOOWFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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